1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one
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Overview
Description
The compound is a derivative of tetrahydroisoquinoline, a type of alkaloid . Tetrahydroisoquinolines are widely distributed in nature and have diverse biological activities, making them interesting for medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was reported, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
This compound has been studied for its potential as an inhibitor of HIV-1 reverse transcriptase . The compound is part of a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues that have shown moderate to promising HIV-1 RT inhibition activity . This could be a significant contribution to the development of new drugs for HIV/AIDS treatment.
Anti-Cancer Applications
1,2,3,4-tetrahydroisoquinoline derivatives, including the compound , have been reported to exhibit antitumor activity against various types of cancer, such as gliomas, breast, cervical, and colon cancer, and leukemia . They have also been found to overcome multiple drug resistance in tumor cells .
Anti-Viral Applications
The tetrahydroisoquinoline (THIQ) scaffold, which is part of the structure of this compound, has been reported to have anti-viral properties . This suggests potential applications in the development of new antiviral drugs.
Anti-Fungal Applications
Similar to its anti-viral properties, the THIQ scaffold has also been reported to have anti-fungal properties . This could lead to the development of new antifungal medications.
Neurodegenerative Disorders
THIQ-based compounds have been studied for their potential applications against various neurodegenerative disorders . This suggests that the compound could be explored for its potential benefits in this area.
Anti-Inflammatory Applications
THIQs, including the compound , have been identified as ‘privileged scaffolds’ in the design and synthesis of biologically active derivatives, including anti-inflammatory compounds .
Parkinson’s Disease Treatment
THIQ scaffold-containing natural products and synthetic derivatives have been reported to have a privileged position in medicinal chemistry, including potential applications in the treatment of Parkinson’s disease .
Drug Development
The compound’s structure, which includes a THIQ scaffold, makes it a potential candidate for the development of new drugs . Its diverse biological activities against various infective pathogens make it a promising candidate for further exploration in drug development .
Future Directions
properties
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5/c1-20(2)22-11-13-24(14-12-22)35-19-27-26-18-29(34-5)28(33-4)17-23(26)15-16-31(27)30(32)21(3)36-25-9-7-6-8-10-25/h6-14,17-18,20-21,27H,15-16,19H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCPSWJXAUQOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one |
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